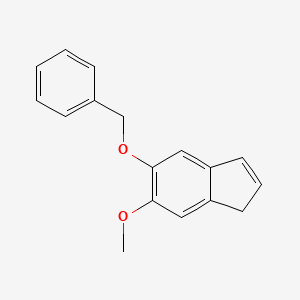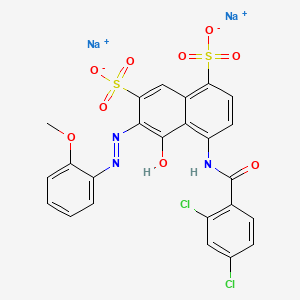
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups, a dichlorobenzoyl amino group, a hydroxy group, and a methoxyphenyl azo group. The disodium salt form enhances its solubility in water, making it suitable for various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt involves multiple steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the 1 and 7 positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the azo compound.
Hydroxylation: The azo compound is hydroxylated using a suitable hydroxylating agent to introduce the hydroxy group at the 5 position.
Amidation: The hydroxylated azo compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the amide.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthalene derivatives.
科学研究应用
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid derivatives: Similar structure but different substitution patterns.
Azo dyes: Compounds with azo groups and similar applications in dyeing and staining.
Sulfonated naphthalene derivatives: Compounds with sulfonic acid groups and similar solubility properties.
Uniqueness
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
6416-33-7 |
|---|---|
分子式 |
C24H15Cl2N3Na2O9S2 |
分子量 |
670.4 g/mol |
IUPAC 名称 |
disodium;4-[(2,4-dichlorobenzoyl)amino]-5-hydroxy-6-[(2-methoxyphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H17Cl2N3O9S2.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI 键 |
LMRUODWSEVNSID-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


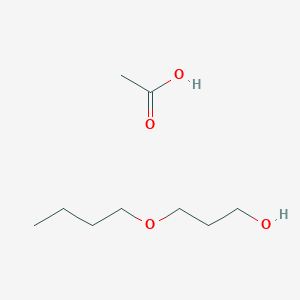
![1,2,2,3,3,5,5,6,6,7,7-Undecafluorobicyclo[2.2.1]heptane](/img/structure/B14737067.png)

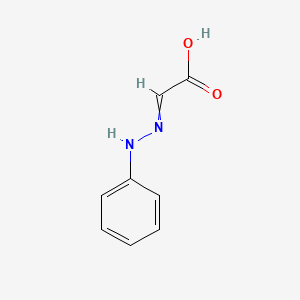
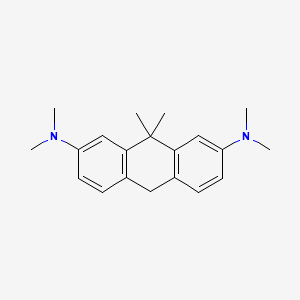
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

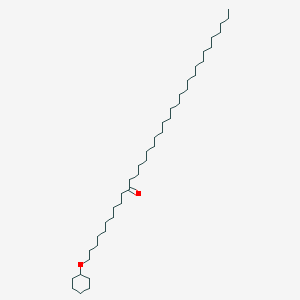
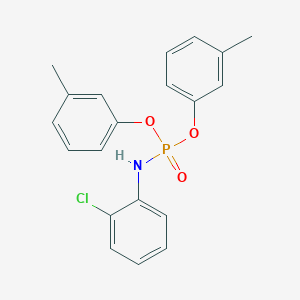
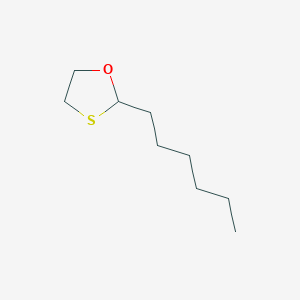
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
